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Compound of Interest

Compound Name: (2-Propylphenyl)methanamine

Cat. No.: B15072927 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(2-Propylphenyl)methanamine is a primary amine featuring a benzyl structure with a propyl

substituent at the ortho position. Understanding its spectral characteristics is fundamental for its

identification, purity assessment, and the elucidation of its role in various chemical and

pharmaceutical contexts. This technical guide provides a comprehensive overview of the

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (2-
Propylphenyl)methanamine. Due to the limited availability of experimental spectra in public

databases, this guide presents predicted spectral data alongside general experimental

protocols for acquiring such data.

Predicted Spectral Data
The following tables summarize the predicted spectral data for (2-
Propylphenyl)methanamine. This data was generated using computational models and

should be considered as an estimation. Experimental verification is recommended for definitive

structural confirmation.

Table 1: Predicted ¹H NMR Spectral Data
Solvent: CDCl₃, Reference: TMS (0 ppm)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.20-7.35 m 4H Ar-H

~3.85 s 2H -CH₂-NH₂

~2.60 t 2H Ar-CH₂-CH₂-CH₃

~1.65 sxt 2H Ar-CH₂-CH₂-CH₃

~1.60 br s 2H -NH₂

~0.95 t 3H Ar-CH₂-CH₂-CH₃

Table 2: Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (ppm) Assignment

~141.5 Ar-C (quaternary, C2)

~139.0 Ar-C (quaternary, C1)

~130.0 Ar-CH

~127.5 Ar-CH

~126.0 Ar-CH

~125.5 Ar-CH

~45.0 -CH₂-NH₂

~37.0 Ar-CH₂-CH₂-CH₃

~24.0 Ar-CH₂-CH₂-CH₃

~14.0 Ar-CH₂-CH₂-CH₃

Table 3: Predicted IR Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

3300-3500 Medium, two bands N-H stretch (primary amine)

3000-3100 Medium Aromatic C-H stretch

2850-2960 Medium-Strong Aliphatic C-H stretch

1600-1620 Medium N-H bend (scissoring)

1450-1500 Medium-Strong Aromatic C=C stretch

1000-1250 Medium C-N stretch

690-900 Strong, broad N-H wag

740-780 Strong
ortho-disubstituted benzene C-

H bend

Table 4: Predicted Mass Spectrometry (Electron
Ionization) Data

m/z Relative Intensity Assignment

149 Moderate [M]⁺ (Molecular Ion)

132 Moderate [M-NH₃]⁺

120 Strong
[M-C₂H₅]⁺ (loss of ethyl from

propyl)

106 Moderate [C₈H₁₀]⁺ (Tropylium-like ion)

91 Very Strong
[C₇H₇]⁺ (Tropylium ion, base

peak)

77 Moderate [C₆H₅]⁺ (Phenyl cation)

Experimental Protocols
The following are general protocols for obtaining NMR, IR, and MS spectra for a liquid organic

compound such as (2-Propylphenyl)methanamine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of an

internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is

properly tuned and locked onto the deuterium signal of the solvent.

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical

parameters include a 30° or 90° pulse, a spectral width of 10-15 ppm, an acquisition time of

2-4 seconds, and a relaxation delay of 1-5 seconds. For improved signal-to-noise, multiple

scans (e.g., 8 or 16) can be acquired and averaged.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to

1024 or more) and a longer acquisition time are typically required. A spectral width of 0-220

ppm is common for organic molecules.

Data Processing: Process the acquired Free Induction Decay (FID) signal by applying a

Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the signals in

the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of the liquid

sample directly onto the ATR crystal. Ensure the crystal surface is clean before and after the

measurement.

Background Collection: Collect a background spectrum of the empty ATR crystal. This will be

automatically subtracted from the sample spectrum to remove interferences from

atmospheric CO₂ and water vapor.

Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, the

spectrum is scanned over the range of 4000-400 cm⁻¹. Multiple scans are averaged to

improve the signal-to-noise ratio.
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Data Analysis: Identify the characteristic absorption bands and correlate them to the

functional groups present in the molecule.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via direct infusion or after separation by gas chromatography (GC-MS).

Ionization (Electron Ionization - EI): The sample molecules are bombarded with a high-

energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of ions as a function of their m/z ratio.

Data Interpretation: Analyze the fragmentation pattern to deduce the structure of the

molecule. The molecular ion peak confirms the molecular weight, and the fragment ions

provide information about the different structural motifs.

Visualizations
Workflow for Spectral Data Acquisition and Analysis
The following diagram illustrates a generalized workflow for obtaining and analyzing spectral

data for a chemical compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15072927?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Data Acquisition

Data Processing

Data Analysis & Interpretation

Purified Compound

Dissolve in
Deuterated Solvent

Direct Application
(ATR)

Dilute for GC/LC
or Direct Infusion

NMR Spectrometer
(¹H & ¹³C) FT-IR Spectrometer Mass Spectrometer

(EI)

Fourier Transform,
Phasing, Baseline Correction Background Subtraction Spectrum Generation

Chemical Shift, Integration,
Multiplicity Analysis

Functional Group
Identification

Molecular Ion, Fragmentation
Pattern Analysis

Structure Elucidation
&

Verification

Click to download full resolution via product page

A generalized workflow for obtaining and analyzing spectral data.
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Conclusion
This technical guide provides a foundational understanding of the expected NMR, IR, and MS

spectral data for (2-Propylphenyl)methanamine. While the presented data is based on

computational predictions, it serves as a valuable reference for researchers and scientists. The

included general experimental protocols offer a practical framework for obtaining experimental

data, which is essential for the definitive characterization of this compound. The combination of

predicted data and standardized methodologies outlined in this guide will aid in the successful

identification and analysis of (2-Propylphenyl)methanamine in various scientific endeavors.

To cite this document: BenchChem. [Spectral Data Analysis of (2-
Propylphenyl)methanamine: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15072927#spectral-data-for-2-
propylphenyl-methanamine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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